molecular formula C7H10N2 B048907 4-Aminobenzylamine CAS No. 4403-71-8

4-Aminobenzylamine

Cat. No. B048907
Key on ui cas rn: 4403-71-8
M. Wt: 122.17 g/mol
InChI Key: BFWYZZPDZZGSLJ-UHFFFAOYSA-N
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Patent
US04751328

Procedure details

33.2 g (0.2 mol) of this p-nitrobenzaldoxime, 18.3 g (0.25 mol) of boric anhydride, 1 g of a 5% Pt-C catalyst and 100 ml of methanol were charged into a hermetically sealed glass container and vigorously stirred while charging hydrogen. Reaction was continued at temperatures of 25° C. to 30° C. for 13.5 hours and 22.2 l of hydrogen was absorbed. Next, this reaction mixture was filtered to remove the catalyst and methanol was distilled off by concentration under reduced pressure. A yellow viscous liquid thus obtained was neutralized by adding 57 g (0.5 mol) of a 35% aqueous solution of sodium hydroxide and then, the liquid was separated to two layers. The lower layer, a colorless and transparent aqueous solution of sodium borate was removed and then, a brown and oily crude p-aminobenzylamine was obtained. This crude p-aminobenzylamine was subject to vacuum distillation at pressure of 5 to 6 mmHg and 22.5 g of fractions between 129.5° C. and 130° C. was obtained (yield 92.1%). The purity by means of gas chromatography was 99.93%.
Quantity
33.2 g
Type
reactant
Reaction Step One
[Compound]
Name
boric anhydride
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.1%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9]O)=[CH:6][CH:5]=1)([O-])=O.[H][H].[OH-].[Na+]>[Pt].CO>[NH2:1][C:4]1[CH:12]=[CH:11][C:7]([CH2:8][NH2:9])=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Name
boric anhydride
Quantity
18.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
22.2 l of hydrogen was absorbed
FILTRATION
Type
FILTRATION
Details
Next, this reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst and methanol
DISTILLATION
Type
DISTILLATION
Details
was distilled off by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
A yellow viscous liquid thus obtained
CUSTOM
Type
CUSTOM
Details
the liquid was separated to two layers
CUSTOM
Type
CUSTOM
Details
The lower layer, a colorless and transparent aqueous solution of sodium borate was removed

Outcomes

Product
Details
Reaction Time
13.5 h
Name
Type
product
Smiles
NC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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